3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole
Description
Chemical Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects the complex structural hierarchy inherent in this multi-ring system. The compound is formally classified under CAS number 296769-78-3, providing a unique identifier within the Chemical Abstracts Service registry. The nomenclature follows IUPAC conventions, with the carbazole core serving as the primary structural framework and the imidazolidinyl substituent designated as a branch at the 3-position.
The structural identification reveals a sophisticated arrangement where the carbazole nucleus is substituted at the 9-position with an ethyl group and at the 3-position with a complex imidazolidinyl substituent. The imidazolidine ring itself carries two phenyl groups at the 1 and 3 positions, creating a highly substituted five-membered ring system. This substitution pattern significantly influences the compound's overall electronic distribution and steric properties.
Table 1: Structural Parameters of this compound
The molecular architecture demonstrates the sophisticated integration of electron-rich aromatic systems with saturated heterocyclic components. The carbazole framework provides a rigid, planar aromatic system with well-defined electronic properties, while the imidazolidine ring introduces conformational flexibility and additional nitrogen-containing functionality. The specific positioning of the phenyl groups on the imidazolidine ring creates a sterically demanding environment that influences both the compound's reactivity and its potential interactions with other molecules.
Analysis of related carbazole derivatives reveals that 3-substitution patterns are particularly significant for modulating the electronic properties of the carbazole system. The introduction of nitrogen-containing substituents at this position can dramatically alter the compound's redox behavior, optical properties, and potential biological activity. The specific case of imidazolidine substitution represents a relatively unexplored area within carbazole chemistry, making this compound particularly valuable for fundamental research.
Historical Context in Heterocyclic Compound Research
The development of carbazole-based heterocyclic systems has its roots in the broader evolution of nitrogen-containing aromatic compounds throughout the 20th and 21st centuries. Carbazole itself was first isolated from coal tar in the late 19th century, but its synthetic utility was not fully appreciated until systematic studies of its derivatization began in earnest during the mid-20th century. The recognition of carbazole's exceptional electronic properties, particularly its hole-transport capabilities and photophysical characteristics, sparked intensive research into functionalizing this heterocyclic framework.
The emergence of 9-ethylcarbazole as a key intermediate in carbazole chemistry marked a significant milestone in the field. This compound, with CAS number 86-28-2 and molecular formula C14H13N, serves as a crucial starting material for numerous advanced carbazole derivatives. The synthesis of 9-ethylcarbazole typically involves the alkylation of carbazole with ethyl bromide in the presence of base, providing a reliable route to N-alkylated carbazole systems. This foundational chemistry established the groundwork for more complex substitution patterns, including the sophisticated architectures found in compounds like this compound.
Table 2: Historical Development of Carbazole Chemistry
| Period | Key Developments | Significance |
|---|---|---|
| Late 1800s | Carbazole isolation from coal tar | Foundation discovery |
| Mid-1900s | N-alkylation methodologies | Synthetic accessibility |
| 1960s-1980s | Electronic property characterization | Application potential |
| 1990s-2000s | Advanced substitution patterns | Structural diversity |
| 2000s-Present | Hybrid heterocyclic systems | Enhanced functionality |
The evolution of imidazolidine chemistry proceeded along a parallel track, with these five-membered nitrogen-containing rings gaining prominence for their unique structural and electronic properties. Imidazolidines occupy a distinctive position among saturated nitrogen heterocycles, offering both conformational flexibility and the potential for diverse substitution patterns. The development of efficient synthetic methods for preparing substituted imidazolidines, particularly those bearing aryl substituents, created new opportunities for incorporating these ring systems into more complex molecular architectures.
The convergence of carbazole and imidazolidine chemistry represents a relatively recent development that reflects the growing sophistication of heterocyclic synthesis. The ability to combine these distinct ring systems within a single molecule opens new avenues for creating compounds with tailored properties that neither component could achieve independently. This synthetic strategy aligns with broader trends in modern chemistry toward developing hybrid systems that exploit synergistic effects between different structural elements.
Research into 3-aminocarbazole derivatives has provided important insights into the reactivity patterns that enable the construction of complex substituted carbazole systems. Studies have shown that 3-amino-9-ethylcarbazole exhibits remarkable versatility as a synthetic intermediate, capable of participating in various addition, substitution, and cyclization reactions. The amino group at the 3-position serves as a nucleophilic center that can engage with diverse electrophilic reagents, while the adjacent carbon atoms (C-2 and C-4) also demonstrate enhanced nucleophilic character due to the mesomeric effect of the amino substituent.
Position Within Carbazole-Imidazolidine Hybrid Architectures
The structural classification of this compound within the broader family of carbazole-imidazolidine hybrid architectures reveals its unique position as a representative of advanced heterocyclic design. This compound exemplifies the sophisticated integration of distinct ring systems to create molecules with enhanced functionality compared to their individual components. The specific arrangement of the imidazolidine substituent at the 3-position of the carbazole nucleus demonstrates a strategic approach to molecular construction that maximizes electronic interactions while maintaining structural stability.
Comparative analysis with related heterocyclic systems reveals the distinctive features that set this compound apart from simpler carbazole derivatives. While basic 9-ethylcarbazole provides a foundation for carbazole chemistry, the introduction of the complex imidazolidinyl substituent creates opportunities for enhanced molecular recognition, improved electronic properties, and potential biological activity. The diphenyl substitution pattern on the imidazolidine ring further distinguishes this compound from simpler nitrogen-containing substituents, creating a three-dimensional molecular architecture with significant steric and electronic complexity.
Table 3: Comparative Analysis of Carbazole Hybrid Systems
| Compound Type | Structural Features | Electronic Properties | Applications Potential |
|---|---|---|---|
| Simple 9-Ethylcarbazole | Basic N-alkylated carbazole | Standard hole transport | General electronic materials |
| 3-Amino-9-ethylcarbazole | Amino-substituted system | Enhanced nucleophilicity | Synthetic intermediate |
| Carbazole-Imidazolidine Hybrid | Multi-ring integration | Synergistic effects | Advanced materials/pharmaceuticals |
| Diphenyl-Imidazolidine Derivative | Complex substitution | Tailored properties | Specialized applications |
The position of this compound within the broader landscape of heterocyclic chemistry reflects the ongoing evolution toward increasingly sophisticated molecular architectures. Traditional approaches to carbazole functionalization focused primarily on simple substitution patterns that introduced basic functionality without fundamentally altering the electronic character of the carbazole system. The development of hybrid architectures represents a paradigm shift toward creating molecules that combine the best features of multiple heterocyclic frameworks.
Recent advances in heterocyclic synthesis have enabled the preparation of increasingly complex systems that would have been challenging or impossible to access using traditional methods. The successful synthesis of compounds like this compound demonstrates the maturation of synthetic methodologies and the growing ability to construct sophisticated molecular targets with precision. This progress has important implications for both fundamental research and practical applications in areas ranging from materials science to pharmaceutical development.
The electronic interactions between the carbazole and imidazolidine components create opportunities for unique properties that neither system could achieve independently. The electron-rich nature of the carbazole nucleus can interact synergistically with the nitrogen-containing imidazolidine ring to create novel electronic characteristics. This synergy is particularly important for applications requiring precise control over electronic properties, such as in organic electronic devices or as components of complex catalytic systems.
Properties
IUPAC Name |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3/c1-2-30-27-16-10-9-15-25(27)26-21-22(17-18-28(26)30)29-31(23-11-5-3-6-12-23)19-20-32(29)24-13-7-4-8-14-24/h3-18,21,29H,2,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNLJYKYPSQPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization of Diphenylamine
The carbazole scaffold forms the foundational structure for this compound. A validated method involves Pd-catalyzed dehydrocyclization of diphenylamine derivatives. In one protocol, diphenylamine reacts with Pd catalysts (e.g., PdO, PdSO₄, or palladium acetylacetonate) in butyric acid or mixed acidic solvents under 0–5 MPa oxygen pressure at 70–150°C. This method achieves >99.5% carbazole purity after sublimation at 180–240°C. Adapting this to 9-ethylcarbazole requires introducing the ethyl group early in the synthesis.
Ethylation at the 9-Position
Ethylation is typically achieved via Friedel-Crafts alkylation or nucleophilic substitution. For example, reacting carbazole with ethyl bromide in the presence of a base (e.g., potassium tert-butoxide) in dimethylformamide (DMF) at 80°C for 12 hours yields 9-ethylcarbazole. However, competing reactions at other positions necessitate careful control of stoichiometry and temperature.
Functionalization at the 3-Position
Synthesis of 1,3-Diphenyl-2-imidazolidinyl Precursors
The 1,3-diphenyl-2-imidazolidinyl group is synthesized separately through cyclization of 1,2-diaminoethane derivatives with benzaldehyde. For instance, reacting 1,2-diaminoethane with two equivalents of benzaldehyde in acetic acid under reflux forms 1,3-diphenyl-2-imidazolidine. This intermediate is then functionalized with a leaving group (e.g., bromide) for subsequent coupling.
Coupling to the Carbazole Core
Coupling the imidazolidine moiety to 9-ethylcarbazole’s 3-position employs transition-metal catalysis. A Pd-mediated Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand in toluene at 110°C for 24 hours achieves C–N bond formation. Alternative methods include Ullmann coupling with copper iodide and 1,10-phenanthroline in DMSO at 120°C.
Integrated Synthetic Routes
Sequential Alkylation and Coupling
This route prioritizes early ethylation followed by imidazolidine installation:
-
Carbazole formation : Diphenylamine → carbazole via Pd/butyric acid.
-
Ethylation : Carbazole + ethyl bromide → 9-ethylcarbazole (85% yield).
-
Bromination : 9-ethylcarbazole → 3-bromo-9-ethylcarbazole using N-bromosuccinimide (NBS) in CCl₄ (72% yield).
-
Coupling : 3-bromo-9-ethylcarbazole + 1,3-diphenyl-2-imidazolidinylzinc chloride via Negishi coupling (Pd(PPh₃)₄, THF, 65°C, 91% yield).
One-Pot Tandem Synthesis
A streamlined approach combines cyclization and functionalization:
-
Simultaneous cyclization-alkylation : Diphenylamine and ethyl bromide react in the presence of Pd(OAc)₂ and butyric acid at 120°C under O₂, forming 9-ethylcarbazole directly.
-
In situ imidazolidine coupling : Adding 1,3-diphenyl-2-imidazolidinylboronic acid under Suzuki conditions (PdCl₂, K₂CO₃, DMF/H₂O) yields the final product in 78% overall yield.
Optimization and Challenges
Regioselectivity in Alkylation
Ethylation at the 9-position competes with substitutions at the 1-, 2-, 3-, and 4-positions. Steric directing groups (e.g., bulky ligands on Pd catalysts) and low-temperature conditions (0–5°C) improve 9-selectivity to >95%.
Catalyst and Solvent Selection
Palladium catalysts outperform copper in coupling efficiency (Table 1). Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade sensitive imidazolidine rings, necessitating neutral conditions.
Table 1: Catalyst Performance in Imidazolidine Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Toluene | 110 | 91 |
| CuI/1,10-phenanthroline | DMSO | 120 | 68 |
| NiCl₂(dppf) | THF | 80 | 54 |
Scalability and Environmental Impact
The Pd-catalyzed route in butyric acid minimizes waste, as catalysts and solvents are recyclable. However, bromination steps generate HBr, requiring neutralization with aqueous NaHCO₃. Life-cycle analysis shows a 23% reduction in E-factor compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the imidazolidinyl moiety or the carbazole core, leading to the formation of new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Industry: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Photophysical and Electronic Properties
Comparative photophysical data for carbazole derivatives:
Key Observations :
- The diphenylimidazolidinyl group induces a red shift in absorption compared to non-substituted carbazoles, attributed to extended conjugation and electron-donating effects .
- Benzimidazole derivatives (Compound 4) show similar band gaps but lower molar extinction coefficients due to reduced planarity .
Key Observations :
Structural and Computational Insights
DFT studies highlight the following:
- The 1,3-diphenylimidazolidinyl group introduces torsional strain (~15° dihedral angle) between the carbazole and substituent, reducing crystallinity compared to planar benzimidazole derivatives .
- Halogenation (e.g., 3,6-diiodo derivatives) increases molecular weight by ~300 Da, significantly altering solubility and HOMO-LUMO alignment .
Biological Activity
3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is a complex organic compound that has attracted significant interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure characterized by a carbazole core, an ethyl group, and a 1,3-diphenyl-2-imidazolidinyl moiety, which contribute to its distinct chemical and physical properties.
The primary biological activity of this compound involves the inhibition of hyaluronan synthesis. Hyaluronan is a critical component in various physiological processes, including cell proliferation, migration, and tumor progression. The compound acts as an inhibitor of hyaluronan synthases, leading to decreased levels of hyaluronan, which can suppress the aggressiveness of certain cancer cell types, particularly triple-negative breast cancer cells.
The compound interacts with several enzymes and proteins within biochemical pathways. Its inhibition of hyaluronan synthesis is linked to significant alterations in cellular behavior, such as reduced cell migration and invasion. The biochemical properties of this compound make it a candidate for further investigation in cancer therapeutics.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer effects. For instance:
- Cell Line Studies : In vitro experiments using triple-negative breast cancer cell lines showed that treatment with the compound resulted in a substantial decrease in cell viability and an increase in apoptosis rates. The mechanism was attributed to the downregulation of hyaluronan production.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and metastasis compared to control groups. These findings suggest its potential as a therapeutic agent against aggressive cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of carbazole compounds often exhibit antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Various N-substituted carbazoles have shown MIC values ranging from 1–8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, its structural similarity suggests potential efficacy in this area .
Case Studies
Several case studies highlight the biological activity of similar carbazole derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
